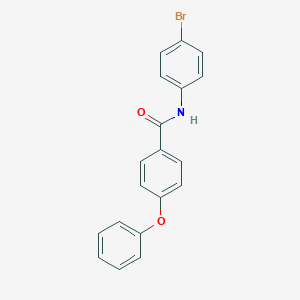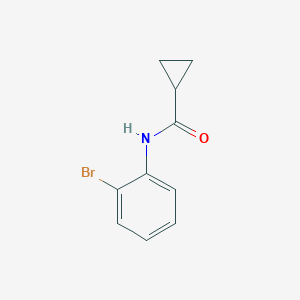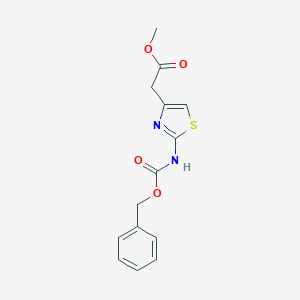
2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the market in the 1970s and has since become one of the most commonly prescribed NSAIDs. Diclofenac is known for its potent analgesic and anti-inflammatory effects, making it an effective treatment option for a wide range of conditions.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide is based on its ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide has a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have an effect on platelet aggregation and to have some antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide is a widely used drug in laboratory experiments due to its potent anti-inflammatory and analgesic effects. It is also relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments, including the potential for side effects and the need for careful dosing.
Orientations Futures
There are a number of future directions for research on 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide, including the development of new formulations and delivery methods, the investigation of its potential for the treatment of other conditions, and the study of its long-term effects on human health. Additionally, there is a need for further research on the mechanisms of action of 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-hydroxyaniline in the presence of a base, such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound, 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide. The synthesis of 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide is a complex process that requires careful attention to detail and the use of specialized equipment.
Applications De Recherche Scientifique
2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide has been extensively studied for its therapeutic effects and has been found to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been used in the treatment of acute pain, such as postoperative pain, and chronic pain, such as neuropathic pain.
Propriétés
Numéro CAS |
88522-16-1 |
|---|---|
Formule moléculaire |
C12H9Cl2NO3S |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-8-4-5-11(14)12(6-8)19(17,18)15-9-2-1-3-10(16)7-9/h1-7,15-16H |
Clé InChI |
XEEYCQXDSFIFTC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)








![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)



